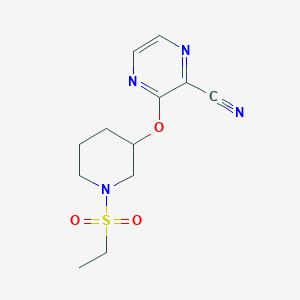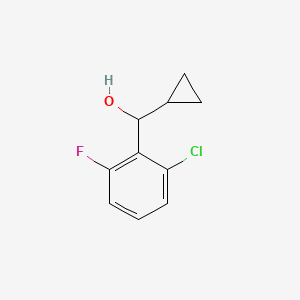
Cyclopropyl (2-chloro-6-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl (2-chloro-6-fluorophenyl)methanol is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. It is a cyclopropyl derivative of benzyl alcohol and has a molecular formula of C10H9ClFOM.
Scientific Research Applications
Cyclopropyl (2-chloro-6-fluorophenyl)methanol has been studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and infectious diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been studied for its potential use in treating Alzheimer's disease and other neurological disorders by modulating the activity of certain neurotransmitters. Furthermore, it has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
Mechanism of Action
The mechanism of action of Cyclopropyl (2-chloro-6-fluorophenyl)methanol is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and apoptosis. Furthermore, it has been shown to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the activity of various neurotransmitters. Furthermore, it has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
Cyclopropyl (2-chloro-6-fluorophenyl)methanol has several advantages for lab experiments, including its high purity and stability. However, it also has several limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful handling and proper disposal are necessary when working with this compound.
Future Directions
There are several future directions for the study of Cyclopropyl (2-chloro-6-fluorophenyl)methanol. One potential direction is the development of new derivatives with improved therapeutic properties, such as increased potency and selectivity. Another potential direction is the study of the compound's mechanism of action in greater detail, which could lead to the identification of new targets for therapeutic intervention. Furthermore, the compound's potential use in combination with other drugs or therapies should be explored, as this may enhance its therapeutic efficacy. Finally, the compound's potential use in the treatment of other diseases and conditions should be investigated, as this may lead to the development of new therapies for a wide range of disorders.
Synthesis Methods
Cyclopropyl (2-chloro-6-fluorophenyl)methanol can be synthesized through a multistep process, starting with the reaction of cyclopropylmethyl bromide with 2-chloro-6-fluorobenzaldehyde in the presence of a base. The resulting this compound can be purified through column chromatography and recrystallization.
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-cyclopropylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6,10,13H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAKHRPBFJOKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC=C2Cl)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


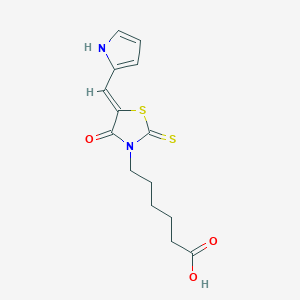
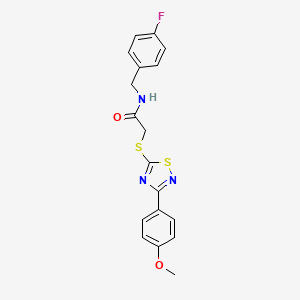
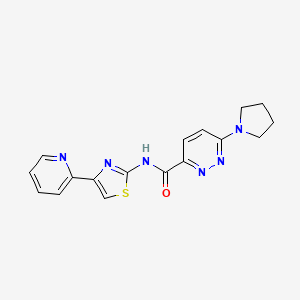
![[2-(4-Methoxyanilino)-2-oxoethyl] 3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanoate](/img/structure/B2526767.png)
![Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2526768.png)
![Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B2526769.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2526773.png)
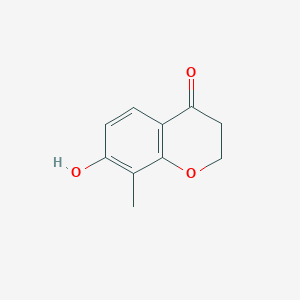
![N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2526777.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2526778.png)
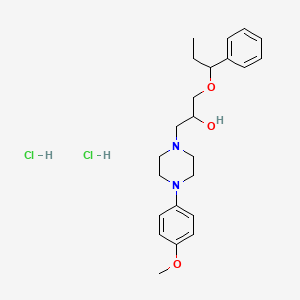
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526781.png)
